(3,5-Dichlorobenzyl)hydrazine
Description
(3,5-Dichlorobenzyl)hydrazine is an organic compound characterized by a benzyl group substituted with two chlorine atoms at the 3 and 5 positions of the aromatic ring, linked to a hydrazine moiety (–NH–NH₂). The chlorine substituents enhance electron-withdrawing effects, influencing its interactions in chemical and biological systems.
Properties
CAS No. |
51421-25-1 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2 |
InChI Key |
DLPOEUZVERZKMO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)CNN |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of (3,5-dichlorobenzyl)hydrazine are heavily influenced by the position and nature of substituents on the benzyl ring. Key comparisons include:
Key Observations :
- Substituent Position : Para-substituted benzyl hydrazines (e.g., 4-chloro) often exhibit higher bioactivity than meta-substituted analogs (e.g., 3,5-dichloro), likely due to reduced steric strain and optimized electronic interactions with biological targets .
- Halogen Effects : Chlorine (electron-withdrawing) vs. bromine (larger, more lipophilic) alters solubility and target binding. For example, (3,5-dibromophenyl)hydrazine shows enhanced antitumor activity compared to chlorine analogs .
- Methoxy vs. Chlorine : Methoxy groups (electron-donating) in (3,5-dimethoxybenzyl)hydrazine increase electron density on the aromatic ring, favoring redox reactions and anticancer activity .
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